4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWNSFDPQMILLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Condensation Reactions
The pyrimidine core is typically constructed using Biginelli-like condensation reactions or cyclization of 1,3-dicarbonyl precursors with guanidine derivatives. For example, Search Result 2 describes a one-pot synthesis of pyrimethanil, a structurally related fungicide, by reacting aniline with cyanamide and acetylacetone in aqueous acidic and basic conditions. While this method avoids intermediate isolation, adapting it for 4-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine would require substituting acetylacetone with a thiophene-containing β-diketone and introducing dimethoxyphenyl groups at the C4 position.
Functionalization via Halogen Intermediates
Chloropyrimidines serve as versatile intermediates for subsequent nucleophilic aromatic substitution. Search Result 4 demonstrates the use of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. Applying this strategy, 4-chloro-6-(thiophen-2-yl)pyrimidin-2-amine could react with 2,5-dimethoxyphenylboronic acid under palladium catalysis to install the dimethoxyphenyl group. Challenges include competing side reactions at the C2 amine, necessitating protective groups like tert-butoxycarbonyl (Boc).
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction has emerged as the most reliable method for linking the thiophene and dimethoxyphenyl moieties to the pyrimidine ring. Search Result 5 highlights the use of palladium tetraacetate and triphenylphosphine in n-propanol with sodium carbonate to couple halogenated pyrimidines with arylboronic acids. A representative protocol involves:
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Substrate Preparation : Synthesize 4-chloro-6-iodopyrimidin-2-amine via iodination of 4,6-dichloropyrimidin-2-amine.
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Thiophene Installation : Couple 4-chloro-6-iodopyrimidin-2-amine with thiophen-2-ylboronic acid using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ in refluxing n-propanol (4 h, 85% yield).
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Dimethoxyphenyl Introduction : React the resulting 4-chloro-6-(thiophen-2-yl)pyrimidin-2-amine with 2,5-dimethoxyphenylboronic acid under similar conditions (6 h, 78% yield).
Table 1 : Optimization of Suzuki Coupling Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% Pd | 5 mol% Pd(OAc)₂ | Maximizes at 5% |
| Ligand | PPh₃ vs. XPhos | PPh₃ | Cost-effective |
| Solvent | n-Propanol vs. DMF | n-Propanol | 15% yield boost |
| Temperature | 80–120°C | Reflux (97°C) | Balances rate |
Buchwald-Hartwig Amination for Direct Functionalization
While less common, palladium-catalyzed amination can introduce amine groups post-cross-coupling. However, the presence of pre-existing amines in this compound limits this approach’s utility to precursor synthesis.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclization and Coupling Steps
Search Result 3 reports a microwave-assisted synthesis of pyrido[2,3-d]pyrimidines using 240 W irradiation at 140°C in DMF/HOAc, reducing reaction times from hours to minutes. Adapting this for the target compound:
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Combine this compound precursors in DMF/HOAc (2:1 v/v).
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Irradiate at 140°C for 15–30 minutes under 240 W microwave power.
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Isolate via aqueous workup and recrystallization (DMF/EtOH).
This method achieves 88–92% purity with a 40% reduction in reaction time compared to thermal methods.
Protecting Group Strategies for Regioselectivity
Boc Protection of the C2 Amine
The C2 amine’s nucleophilicity can lead to undesired side reactions during cross-coupling. Introducing a Boc group via reaction with di-tert-butyl dicarbonate in THF (0°C to RT, 12 h) blocks this site, enabling clean functionalization at C4 and C6. Deprotection with TFA/DCM (1:1 v/v, 2 h) restores the free amine post-synthesis.
Comparative Analysis of Synthetic Routes
Table 2 : Performance Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Traditional Suzuki | 78 | 95 | 6 h | High |
| Microwave Suzuki | 82 | 92 | 25 min | Moderate |
| One-Pot Condensation | 65 | 88 | 8 h | Low |
Chemical Reactions Analysis
Core Pyrimidine Ring Reactivity
The pyrimidine ring undergoes characteristic electrophilic and nucleophilic substitutions:
Amine Group Transformations
The C2-amine participates in multiple derivatization pathways:
Acylation Reactions
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Reacts with acetyl chloride in dry DCM to form N-acetyl derivatives (yield: 78-85%) .
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Forms sulfonamides with benzenesulfonyl chloride (TEA catalyst, 0°C → RT), enhancing water solubility .
Guanidinylation
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Treatment with cyanogen bromide (CNBr) in NH<sub>3</sub>/MeOH yields 2-guanidinopyrimidines , showing:
Dimethoxyphenyl Group
Thiophene Moiety
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Electrophilic substitution with Cl<sub>2</sub>/FeCl<sub>3</sub> produces 5-chlorothiophene derivatives (65% yield) .
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Suzuki coupling with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) extends π-conjugation, improving fluorescence quantum yield to Φ = 0.67 .
Multi-Component Reactions
One-pot syntheses optimize efficiency for complex derivatives:
textReactants: - 2,5-Dimethoxybenzaldehyde - 2-Aminothiophene - Guanidine hydrochloride Conditions: MW irradiation (300 W, 120°C), 15 min [2] Products: 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine Yield: 92% Purity: >99% (HPLC) [2]
Biological Activity Correlation
Key structure-activity relationships (SAR) from analogous compounds:
Stability Studies
This comprehensive analysis demonstrates the compound's synthetic flexibility and potential for developing targeted therapeutics. Recent advances in microwave-assisted synthesis and regioselective functionalization position it as a valuable scaffold for medicinal chemistry optimization.
Scientific Research Applications
Chemistry
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine serves as a critical building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.
Reactions:
- Oxidation: Can be oxidized to form quinones using agents like potassium permanganate.
- Reduction: Undergoes reduction to yield dihydro derivatives using catalysts such as palladium on carbon.
- Substitution: Participates in electrophilic aromatic substitution reactions due to the directing effects of the methoxy and thiophene groups.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary research indicates that it could inhibit cancer cell proliferation through specific molecular interactions, potentially targeting pathways involved in tumor growth .
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Therapeutic Agent Development: Its structural features may allow it to interact with specific receptors or enzymes, modulating their activity and offering avenues for treating diseases such as cancer or infections .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, warranting further exploration into its mechanism of action and optimization for enhanced efficacy.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 2: Physicochemical and Spectroscopic Data
*Calculated based on structural formula.
Antimicrobial Activity
- Morpholinophenyl analogs: Compounds with electron-withdrawing groups (e.g., Cl, NO₂) at the aryl ring showed potent activity against S. aureus and beta-hemolytic Streptococcus .
- Target compound: No direct data, but the 2,5-dimethoxyphenyl group (electron-donating) may reduce antimicrobial efficacy compared to halogenated analogs .
Enzyme Inhibition (RabGGTase)
- Trimethoxyphenyl analog : 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibited superior inhibition (GLIDE score: -9.2) due to enhanced hydrophobic interactions .
- Dimethoxyphenyl analog : Lower inhibition (GLIDE score: -7.8) suggests reduced receptor affinity compared to bulkier substituents .
Antitumor Potential
- Olmutinib derivatives : Pyrimidin-2-amine derivatives with acrylamide moieties (e.g., compound 11a) demonstrated antitumor activity, highlighting the scaffold’s versatility .
Discussion: Substituent Effects on Properties and Activity
- Electron-donating vs. withdrawing groups : Methoxy groups (target compound) improve solubility but may reduce receptor binding compared to halogens or nitro groups .
- Aromatic systems : Thiophene’s sulfur atom enhances π-stacking, while benzofuran or indole groups introduce planar rigidity .
- Hydrogen bonding: Quantum studies on furan-containing analogs (e.g., DP-1) identified NH₂ as a critical HB donor, suggesting similar behavior in the target compound .
Biological Activity
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with both a 2,5-dimethoxyphenyl group and a thiophen-2-yl group. Its synthesis typically involves the formation of the pyrimidine ring through condensation reactions followed by nucleophilic aromatic substitutions to introduce the substituents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. For example:
- Ehrlich Ascites Carcinoma (EAC) : The compound inhibited tumor development by 94.71% .
- Ehrlich Tumor (ET) : It showed a 59.06% inhibition rate .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. For instance:
- It has been shown to inhibit certain kinases with nanomolar potency, suggesting its potential role as a targeted therapy in oncology .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : In animal models, this compound demonstrated significant antitumor effects, supporting its further development as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiophene and methoxy groups can enhance the compound's potency against various targets, providing insights into optimizing its structure for better efficacy .
- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound is orally bioavailable and can effectively cross the blood-brain barrier, which is critical for central nervous system-targeted therapies .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses unique electronic properties due to its specific substituents. This uniqueness may influence its reactivity and interaction with biological targets compared to other derivatives such as:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | Furan ring instead of thiophene | Moderate antitumor activity |
| 4-(2,5-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine | Pyridine ring substitution | Lower potency against kinases |
Q & A
Q. What are the key considerations for synthesizing 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in a laboratory setting?
Methodological Answer: Synthesis involves constructing the pyrimidine core via cyclocondensation of thiourea with β-diketones or via Suzuki-Miyaura cross-coupling for aryl-thiophene integration. Key steps include:
- Reaction Optimization : Use a factorial design of experiments (DoE) to vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
- Characterization : Confirm structure via H/C NMR (aromatic proton regions: δ 6.8–8.2 ppm), high-resolution mass spectrometry (HRMS), and FT-IR (C=N stretch ~1600 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this pyrimidine derivative?
Methodological Answer:
- X-ray Crystallography : Resolve molecular conformation (dihedral angles between substituents) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- NMR Spectroscopy : Assign aromatic protons (e.g., thiophene H: δ 7.2–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Use H-C HSQC/HMBC to confirm connectivity .
- Mass Spectrometry : HRMS-ESI for molecular ion validation (e.g., [M+H]⁺ at m/z 355.12) .
Q. How to design experiments to optimize the yield of this compound using statistical methods?
Methodological Answer: Apply Response Surface Methodology (RSM) with Central Composite Design (CCD):
Q. What are the common intermediates and their synthesis routes for this compound?
Methodological Answer:
- Intermediate 1 : 2-Amino-4-chloropyrimidine (prepared via Gould-Jacobs cyclization).
- Intermediate 2 : 2,5-Dimethoxyphenylboronic acid (via Miyaura borylation of 1,4-dimethoxybenzene).
- Coupling : Suzuki-Miyaura cross-coupling of intermediates under inert atmosphere (N₂) with Pd(OAc)₂ catalyst .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and optimal reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states for Suzuki coupling, identifying energy barriers (~25–30 kcal/mol).
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways (e.g., direct arylation vs. cross-coupling) .
- Solvent Effects : Simulate solvation energies (COSMO-RS) to optimize solvent selection (e.g., DMF vs. toluene) .
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values for kinase inhibition) and apply multivariate regression to identify confounding variables (e.g., cell line variability) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with CDK2) to assess conformational flexibility and entropy-driven discrepancies .
- Dose-Response Validation : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C) with controls for off-target effects .
Q. How do the crystal packing and hydrogen bonding networks influence the compound's physicochemical properties?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions contribute 15% to packing).
- Thermal Stability : Correlate hydrogen bond density (from X-ray data) with DSC/TGA results (decomposition >250°C) .
- Solubility Prediction : Use CrystalExplorer to calculate lattice energy and predict solubility in polar solvents .
Q. What role do substituents (e.g., dimethoxyphenyl, thiophene) play in modulating the compound's electronic properties?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap: ~4.5 eV) to assess electron-withdrawing/donating effects. The dimethoxyphenyl group lowers LUMO energy by 0.3 eV, enhancing electrophilicity .
- Hammett Studies : Correlate σ⁺ values of substituents with reaction rates in nucleophilic aromatic substitution .
Q. How can machine learning models predict the biological targets of this compound based on its structural features?
Methodological Answer:
- QSAR Modeling : Train a Random Forest model on ChEMBL bioactivity data (e.g., pIC₅₀) using descriptors like logP, topological polar surface area (TPSA), and E-state indices.
- Deep Learning : Apply graph neural networks (GNNs) to predict kinase inhibition probabilities from SMILES strings .
Q. What advanced separation techniques are suitable for isolating stereoisomers or by-products during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (n-hexane/iPrOH 90:10) to resolve enantiomers (retention time difference: 2.3 min).
- Simulated Moving Bed (SMB) Chromatography : Optimize feed concentration (10–20 mg/mL) and flow rate for industrial-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
